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Abstract
The enzymatic conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) is a

critical isomerization reaction centrally positioned in the glycolytic and gluconeogenic

pathways. Catalyzed by the enzyme phosphoglycerate mutase (PGM), this seemingly simple

intramolecular phosphoryl transfer is pivotal for cellular energy metabolism and biosynthetic

processes. This technical guide provides a comprehensive overview of the enzymatic

conversion of 3-PG, detailing the mechanistic action of PGM, its kinetic and thermodynamic

properties, and its regulation. Furthermore, this guide presents detailed experimental protocols

for the study of this conversion and visually represents key pathways and workflows to facilitate

a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction
The interconversion of 3-phosphoglycerate and 2-phosphoglycerate represents a

thermodynamically balanced, yet crucial, step in central carbon metabolism.[1] This reaction is

the eighth step of glycolysis, positioning the phosphate group for the subsequent dehydration

reaction that generates the high-energy phosphate bond in phosphoenolpyruvate (PEP). In

gluconeogenesis, the reverse reaction is equally essential for the synthesis of glucose from

non-carbohydrate precursors. The enzyme responsible for this conversion, phosphoglycerate

mutase (PGM), exists in two main isoforms with distinct catalytic mechanisms, highlighting the

evolutionary adaptation of this fundamental biochemical process.[1] Understanding the
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intricacies of this enzymatic conversion is paramount for elucidating metabolic regulation and

identifying potential therapeutic targets in various diseases, including cancer.

The Enzyme: Phosphoglycerate Mutase (PGM)
Phosphoglycerate mutase (EC 5.4.2.11) is the isomerase that facilitates the transfer of a

phosphate group from the C-3 to the C-2 carbon of phosphoglycerate.[1] There are two distinct

classes of PGM, cofactor-dependent (dPGM) and cofactor-independent (iPGM), which differ in

their mechanism of action and requirement for the cofactor 2,3-bisphosphoglycerate (2,3-BPG).

[1]

Cofactor-Dependent Phosphoglycerate Mutase (dPGM): Found in vertebrates and some

invertebrates, fungi, and bacteria, dPGM utilizes a phospho-histidine intermediate.[1] The

reaction proceeds via a "ping-pong" mechanism where the phosphorylated enzyme donates

its phosphate to the substrate, forming a 2,3-bisphosphoglycerate intermediate, which then

re-phosphorylates the enzyme.[2]

Cofactor-Independent Phosphoglycerate Mutase (iPGM): Prevalent in plants, algae, and

some bacteria, iPGM does not require 2,3-BPG. Its mechanism is proposed to involve a

phospho-serine intermediate.

Quantitative Data
Kinetic Parameters
The kinetic properties of phosphoglycerate mutase have been characterized from various

sources. The Michaelis constant (Km) indicates the substrate concentration at which the

reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity

for its substrates.
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Enzyme
Source

Substrate/C
ofactor

Km (µM) Optimal pH
Optimal
Temperatur
e (°C)

Reference

Chicken

Breast

Muscle

3-

Phosphoglyc

erate

~200 7.5 25 [2]

2-

Phosphoglyc

erate

14 7.5 25 [2]

2,3-

Bisphosphogl

ycerate

0.069 7.5 25 [2]

Rabbit

Muscle
Not specified 100-200 5.9 Not specified [3]

Hyphomicrobi

um X

3-

Phosphoglyc

eric acid

6000 7.3 Not specified [4]

2-

Phosphoglyc

eric acid

690 7.3 Not specified [4]

2,3-

Diphosphogly

ceric acid

8 7.3 Not specified [4]

Pseudomona

s AM1

3-

Phosphoglyc

eric acid

3400 7.0-7.6 Not specified [4]

2-

Phosphoglyc

eric acid

370 7.0-7.6 Not specified [4]

2,3-

Diphosphogly

ceric acid

10 7.0-7.6 Not specified [4]
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Treponema

pallidum
Not specified Not specified ~7.0 ~34-37 [5]

Gram-

positive

endospore-

forming

bacteria

Not specified Not specified

6.0-8.0

(Mn2+

dependent)

Not specified [6]

Note: Kinetic parameters can be influenced by factors such as ionic strength and the presence

of inhibitors. For instance, at low ionic concentrations, the Km of PGM was found to be around

1 µM, which increased to approximately 40 µM with the addition of 400 mM KCl.[3]

Thermodynamic Properties
The conversion of 3-phosphoglycerate to 2-phosphoglycerate is a readily reversible reaction

with a small positive Gibbs free energy change under standard conditions.[1]

Thermodynamic
Parameter

Value Conditions Reference

Standard Free Energy

Change (ΔG°')
+4.40 kJ/mol 25°C, pH 7.0 [7][8][9]

Standard Free Energy

Change (ΔG°')
-2.52 kJ/mol

Calculated from K'eq

of 0.165 at 25°C, pH

7.0

[10]

Actual Free Energy

Change (ΔG')
-2.66 kJ/mol

Human red blood cells

(3PG: 61 µM, 2PG:

4.3 µM)

[10]

Equilibrium Constant

(K'eq) ([2-PG]/[3-PG])
0.165 25°C, pH 7.0 [10]

Note: The discrepancy in reported ΔG°' values may arise from different experimental conditions

or calculation methods. The actual free energy change (ΔG') under cellular conditions is
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negative, indicating the reaction proceeds spontaneously in the direction of 2-phosphoglycerate

formation in glycolysis.[10]

Signaling Pathway: Regulation by Sirt1-Mediated
Deacetylation
Recent studies have revealed a novel regulatory mechanism for phosphoglycerate mutase 1

(PGAM1) involving post-translational modification by acetylation. The NAD+-dependent protein

deacetylase Sirtuin 1 (Sirt1) negatively regulates PGAM1 activity.[11][12][13] Under conditions

of high glucose, PGAM1 is acetylated, which enhances its enzymatic activity.[11] Conversely,

during glucose restriction, Sirt1 levels increase, leading to the deacetylation of PGAM1 and a

subsequent decrease in its activity.[11][12] This regulation suggests a mechanism for

modulating glycolytic flux in response to nutrient availability.

Cellular Glucose Levels Sirt1 Activity PGAM1 State

High Glucose Sirt1 (Low Activity)inhibits

Low Glucose Sirt1 (High Activity)activates

Acetylated PGAM1
(High Activity)

leads to

Deacetylated PGAM1
(Low Activity)

promotes

Increased Glycolytic Fluxenhances

Decreased Glycolytic Fluxreduces

Click to download full resolution via product page

Regulation of PGAM1 activity by Sirt1-mediated deacetylation in response to glucose levels.

Experimental Protocols
Coupled Enzyme Assay for Phosphoglycerate Mutase
Activity
This protocol describes a continuous spectrophotometric assay for PGM activity in the direction

of 3-PG to 2-PG conversion. The production of 2-PG is coupled to the enolase, pyruvate kinase

(PK), and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which

can be monitored as a decrease in absorbance at 340 nm.
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Materials:

Triethanolamine buffer (100 mM, pH 7.6)

3-Phosphoglyceric acid (3-PGA) solution (200 mM)

Adenosine 5'-diphosphate (ADP) solution (21 mM)

2,3-Bisphospho-D-glyceric acid (2,3-BPG) solution (1.3 mM)

β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (0.15 mM)

Magnesium sulfate (MgSO4) solution (2.5 mM)

Potassium chloride (KCl) solution (99 mM)

Pyruvate kinase (PK)

L-lactic dehydrogenase (LDH)

Enolase

Phosphoglycerate mutase (PGM) sample (e.g., purified enzyme or cell lysate)

Spectrophotometer capable of reading at 340 nm

Procedure:

Prepare the Reaction Mixture: In a cuvette, combine the following reagents to the specified

final concentrations in a total volume of 3.02 ml: 79 mM triethanolamine, 6.6 mM 3-PGA,

0.70 mM ADP, 1.3 mM 2,3-BPG, 0.15 mM NADH, 2.5 mM MgSO4, 99 mM KCl, 14 units PK,

20 units LDH, and 3 units enolase.

Equilibrate: Incubate the reaction mixture at 25°C for 5 minutes to allow the temperature to

equilibrate and to record any background rate of NADH oxidation.

Initiate the Reaction: Add the PGM sample (e.g., 0.03 - 0.06 units) to the cuvette, mix by

inversion, and immediately start monitoring the decrease in absorbance at 340 nm.
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Data Acquisition: Record the absorbance at 340 nm for approximately 5 minutes.

Calculate Activity: Determine the maximum linear rate of decrease in absorbance per minute

(ΔA340/min). The activity of PGM can be calculated using the Beer-Lambert law (ε for NADH

at 340 nm is 6220 M-1cm-1). One unit of PGM activity is defined as the amount of enzyme

that converts 1.0 µmole of 3-phosphoglycerate to 2-phosphoglycerate per minute at pH 7.6

at 25°C.

Purification of Recombinant Phosphoglycerate Mutase
This protocol provides a general workflow for the expression and purification of recombinant

PGM from E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with a PGM expression vector (e.g.,

pQE-80 with an N-terminal His-tag)

Luria-Bertani (LB) medium with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

Ni-NTA affinity chromatography column

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

SDS-PAGE reagents

Procedure:

Expression: Inoculate a culture of the transformed E. coli and grow to an OD600 of 0.6-0.8.

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at
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30°C.

Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by

sonication or high-pressure homogenization.

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

Wash the column with wash buffer to remove non-specifically bound proteins.

Elution: Elute the His-tagged PGM from the column using elution buffer.

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer

exchange.

Purity Analysis: Assess the purity of the purified PGM by SDS-PAGE.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of a

potential inhibitor on PGM activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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